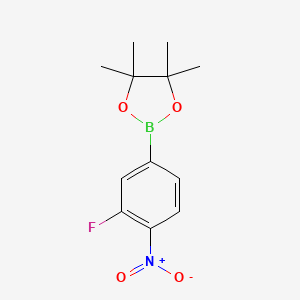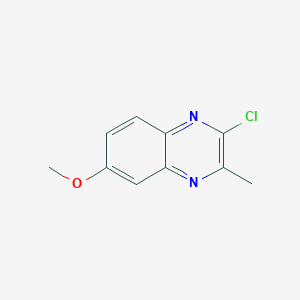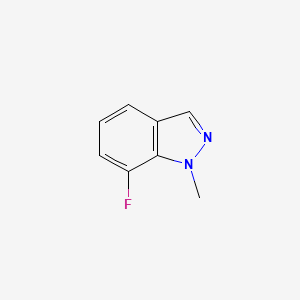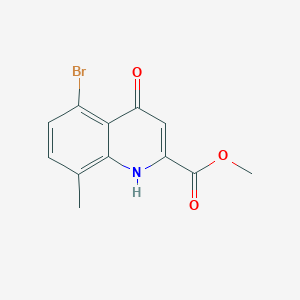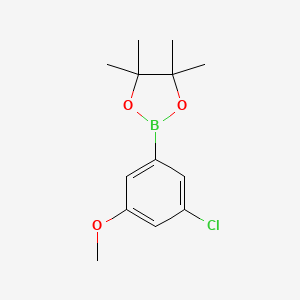
N-Butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Butyl 4-(4’-methoxyphenoxycarbonyl)phenyl carbonate” is a chemical compound . Unfortunately, there is not much detailed information available about this compound in the public domain.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Butyl 4-(4’-methoxyphenoxycarbonyl)phenyl carbonate” are not explicitly listed in the search results .Scientific Research Applications
Novel Synthesis Methods
A novel palladium-catalyzed CO2-recycling reaction has been developed for the synthesis of phenoxy-substituted cyclic carbonates. This method uses a pathway involving CO2 elimination-fixation, achieving high efficiencies and stereoselective construction of trans-cyclic carbonates (Yoshida et al., 2003).
Environmental Applications
Research has shown that the copolymerization of phenyl glycidyl ether (PGE) with carbon dioxide, catalyzed by ionic liquids, can be performed without any solvent. This environmentally friendly method produces polycarbonates with various properties based on the ionic liquid structure (Mun et al., 2005).
Electrochemical Studies
Studies on the electrochemical conversion of 4-phenylbuten-2-ones into 4-phenylbutan-2-ones have been conducted. Electrocatalytic hydrogenation at a nickel surface reveals the process's efficiency for different substrates, providing insight into electrochemical hydrogenation mechanisms (Bryan & Grimshaw, 1997).
Polymer Stability and Degradation
Research on the thermal degradation of polymers containing the phenyl t-butyl carbonate moiety, such as poly{[4-(t-butyoxycarbonyloxy)phenyl]methyl acrylate}(PBPMA), explores the multistep degradation process. This work contributes to understanding the stability and degradation pathways of similar polymers (Howell & Pan, 2000).
Ion-Conductive Polymer Electrolytes
Innovations in polymer electrolytes have led to the synthesis of polycarbonates obtained from the copolymerization of CO2 and epoxy monomers. These materials show promise for improving ionic conduction, a crucial aspect for battery technologies (Tominaga et al., 2010).
Safety and Hazards
While specific safety and hazard information for “N-Butyl 4-(4’-methoxyphenoxycarbonyl)phenyl carbonate” is not available, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbonate involves the reaction of 4-(4'-methoxyphenoxycarbonyl)phenol with butyl chloroformate in the presence of a base to form the intermediate, N-butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbamate. This intermediate is then treated with a dehydrating agent, such as thionyl chloride, to form the final product, N-Butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbonate.", "Starting Materials": [ "4-(4'-methoxyphenoxycarbonyl)phenol", "Butyl chloroformate", "Base (e.g. triethylamine)", "Thionyl chloride" ], "Reaction": [ "Step 1: Dissolve 4-(4'-methoxyphenoxycarbonyl)phenol in a suitable solvent, such as dichloromethane.", "Step 2: Add butyl chloroformate to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a base, such as triethylamine, to the reaction mixture to neutralize the hydrogen chloride generated during the reaction.", "Step 4: Extract the product, N-butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbamate, from the reaction mixture using a suitable solvent, such as ethyl acetate.", "Step 5: Dry the product using anhydrous magnesium sulfate or sodium sulfate.", "Step 6: Dissolve the intermediate product in a suitable solvent, such as dichloromethane.", "Step 7: Add thionyl chloride to the reaction mixture and stir at room temperature for several hours.", "Step 8: Extract the final product, N-Butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbonate, from the reaction mixture using a suitable solvent, such as ethyl acetate.", "Step 9: Dry the product using anhydrous magnesium sulfate or sodium sulfate.", "Step 10: Purify the product using column chromatography or recrystallization." ] } | |
CAS RN |
51549-39-4 |
Molecular Formula |
C19H20O6 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(4-methoxyphenyl) 4-butoxycarbonyloxybenzoate |
InChI |
InChI=1S/C19H20O6/c1-3-4-13-23-19(21)25-17-7-5-14(6-8-17)18(20)24-16-11-9-15(22-2)10-12-16/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
FOGUWHRMZYPNRG-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |
Canonical SMILES |
CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1463810.png)

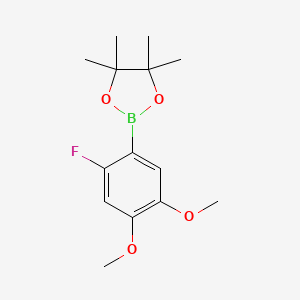
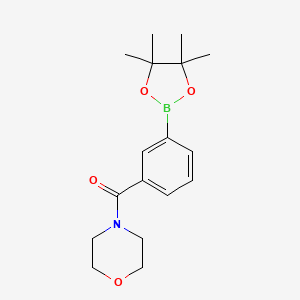
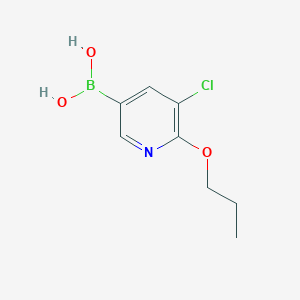
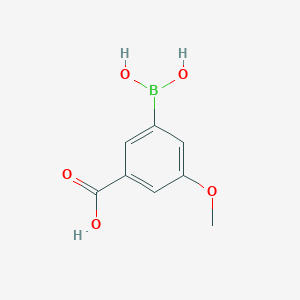

![7-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1463822.png)
